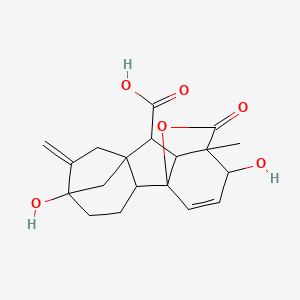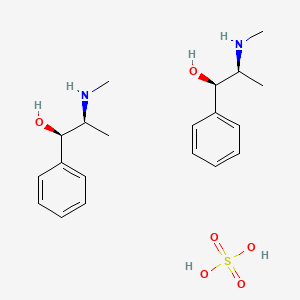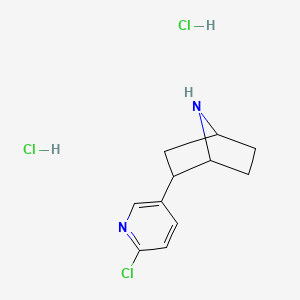
Epoprostenol sodium
Vue d'ensemble
Description
Epoprostenol sodium is the sodium salt of epoprostenol, formulated as a sterile lyophilized cake or powder for intravenous (IV) administration . It is a prostanoid vasodilator indicated for the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity . Epoprostenol is a naturally occurring prostaglandin that relaxes the blood vessels in the lungs and other parts of the body, and inhibits platelet clumping so that blood can flow more easily .
Synthesis Analysis
Epoprostenol is biosynthesized enzymatically from prostaglandin endoperoxides in human vascular tissue . A new formulation of epoprostenol sodium containing arginine and sucrose excipients shows better stability at room temperature after preparing diluted solutions .
Molecular Structure Analysis
The chemical formula of Epoprostenol sodium is C20H32O5 . The average weight is 352.4651 and the monoisotopic weight is 352.224974134 .
Chemical Reactions Analysis
Epoprostenol has two major pharmacological actions: direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation . At low doses, there is vagally mediated bradycardia, but at higher doses, epoprostenol causes reflex tachycardia in response to direct vasodilation and hypotension .
Physical And Chemical Properties Analysis
Epoprostenol sodium is a solid . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Treatment of Pulmonary Arterial Hypertension (PAH)
Epoprostenol sodium is primarily used in the treatment of PAH , a condition characterized by high blood pressure in the arteries of the lungs . It acts as a potent vasodilator, helping to improve exercise capacity and symptoms in patients with PAH, particularly those with NYHA Functional Class III-IV symptoms .
Heart Failure Management
In patients with heart failure, epoprostenol can improve hemodynamics by reducing pulmonary vascular resistance and right ventricular afterload. However, it is contraindicated in patients with heart failure due to reduced ejection fraction .
Thrombosis Prevention
Epoprostenol has antiplatelet properties, which prevent platelets from clumping together, thereby reducing the risk of thrombosis. This is particularly beneficial in conditions where there’s a high risk of blood clot formation .
Dialysis Procedures
During dialysis, epoprostenol sodium may be used to prevent clotting in the dialysis filters, ensuring the smooth functioning of the procedure without the need for systemic anticoagulation .
Surgical Applications
In surgeries, especially those involving cardiopulmonary bypass, epoprostenol sodium can be administered to manage pulmonary hypertension and to maintain hemodynamic stability .
Research on Vascular Biology
Epoprostenol is used in scientific research to study vascular biology, including the mechanisms of vasodilation and the role of prostacyclins in vascular health and disease .
Investigational Uses in Other Diseases
Researchers are exploring the use of epoprostenol in diseases beyond PAH, such as chronic obstructive pulmonary disease (COPD) and interstitial lung disease, to understand its potential benefits in improving lung function .
Pediatric Applications
While the use of epoprostenol in children is less common, it has been used under careful supervision to manage PAH in pediatric patients, with a focus on improving quality of life and exercise capacity .
Mécanisme D'action
Target of Action
Epoprostenol Sodium, also known as Flolan, primarily targets the vascular endothelial cells of blood vessels . It is a prostaglandin that is a powerful vasodilator and inhibits platelet aggregation .
Mode of Action
Epoprostenol Sodium has two major pharmacological actions :
- Direct vasodilation of pulmonary and systemic arterial vascular beds .
- Inhibition of platelet aggregation .
Biochemical Pathways
Epoprostenol Sodium is biosynthesized from arachidonic acid via cyclooxygenase enzymes including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (prostaglandin G/H synthase 2, COX-2) . It belongs to the prostaglandin (PG) family of biologically active compounds .
Pharmacokinetics
Epoprostenol Sodium is rapidly hydrolyzed and subject to enzymatic degradation . It has a high clearance, small volume of distribution, and a short half-life of approximately 2.7 minutes .
Result of Action
The vasodilatory effects of Epoprostenol Sodium reduce right and left ventricular afterload and increase cardiac output and stroke volume . This results in improved exercise capacity, which is particularly beneficial for patients with primary pulmonary hypertension and pulmonary hypertension associated with heart failure .
Action Environment
Epoprostenol Sodium is stable only when reconstituted as directed using Sterile Water for Injection, USP, or Sodium Chloride 0.9% Injection, USP . Therefore, the stability of Epoprostenol Sodium is influenced by the environment in which it is stored and prepared. In case of dose-limiting pharmacologic events (e.g., hypotension, severe nausea, vomiting), the dose can be decreased in 2 ng/kg/minute decrements at intervals of ≥15 minutes until dose-limiting effects resolve .
Safety and Hazards
Orientations Futures
The maximum tolerable dosage of Epoprostenol sodium was lower than dosages reported in the literature. In future applications/trials, the up-titration process should push for higher dosages of epoprostenol in the occurrence of side effects, as the achievement of a high and effective dosage is crucial for the clinical benefit of the patients .
Propriétés
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIPJMTZHDKEW-XQYLJSSYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046617 | |
| Record name | Epoprostenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epoprostenol sodium | |
CAS RN |
61849-14-7 | |
| Record name | Epoprostenol sodium [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061849147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epoprostenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPOPROSTENOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K04IQ1OF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



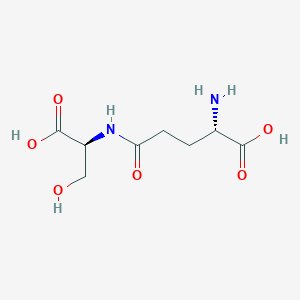
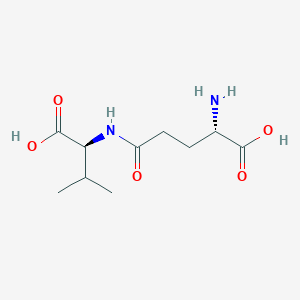

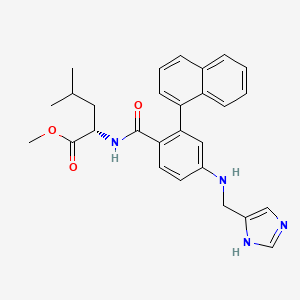
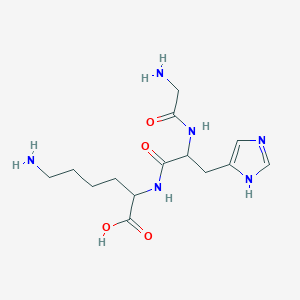
![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)
![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)

